molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Katalognummer B1426587
CAS-Nummer: 1308384-26-0
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-26-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.6]undecan-2-one . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) .


Molecular Structure Analysis

The InChI code for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a solid at room temperature . It has a molecular weight of 170.21 .

Wissenschaftliche Forschungsanwendungen

1. Chronic Kidney Diseases Treatment

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit promising results in treating chronic kidney diseases. For instance, compound 19 in this category demonstrated excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

2. Antiviral and CCR5 Antagonism

The chemical template of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one led to the discovery of novel series of CCR5 antagonists with significant antiviral activities. These compounds show potential in being developed into orally bioavailable drugs (Yang et al., 2009).

3. Pain Management

1-Oxa-4,9-diazaspiro[5.5]undecane derivatives have been explored for their potential in pain management as dual µ-opioid receptor agonists and sigma-1 receptor antagonists. Compounds such as 15au from this category showed promising analgesic activity, with an added advantage of less constipation compared to traditional opioids (García et al., 2019).

4. Broad Pharmaceutical Potential

1,9-Diazaspiro[5.5]undecanes, a related class of compounds, have been noted for their potential in treating a variety of conditions including obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders. These compounds' bioactivity and synthesis have been extensively reviewed, highlighting their versatility in medicinal chemistry (Blanco‐Ania et al., 2017).

5. Conversion into Oxime Derivatives

Studies have been conducted on converting ketones of heterocyclic spiro compounds having barbituric acid moieties, like 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, into oxime derivatives. This process involves synthesizing various oxime derivatives from diazaspiro[5.5]undecane triones, which are structurally related to 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one (Rahman et al., 2013).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Eigenschaften

IUPAC Name

1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXGJPUSCAJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)CNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 2
Reactant of Route 2
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 3
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 4
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 5
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 6
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Citations

For This Compound
1
Citations
DA Gray - 2021 - scholarworks.iupui.edu
Parkinson's disease (PD) is a progressive neurodegenerative disorder that affects over 10 million people. Treatments for PD are limited to symptom mitigation with no means of stopping …
Number of citations: 0 scholarworks.iupui.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.